7-Chloro-4-(4-BOC-piperazino)quinoline

Description

7-Chloro-4-(4-BOC-piperazino)quinoline is a quinoline derivative featuring a 7-chloro substituent and a tert-butoxycarbonyl (BOC)-protected piperazine group at position 2. The quinoline core is a well-established scaffold in medicinal chemistry, with diverse pharmacological applications including anticancer, antimalarial, and anti-inflammatory activities .

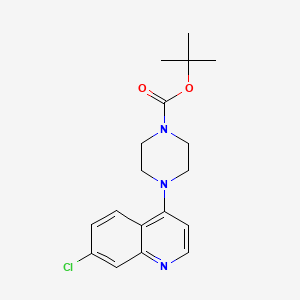

Structure

2D Structure

Properties

IUPAC Name |

tert-butyl 4-(7-chloroquinolin-4-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClN3O2/c1-18(2,3)24-17(23)22-10-8-21(9-11-22)16-6-7-20-15-12-13(19)4-5-14(15)16/h4-7,12H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJCHTXDEKYWEOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C3C=CC(=CC3=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 7-Chloro-4-(4-BOC-piperazino)quinoline typically follows a nucleophilic aromatic substitution reaction where a BOC-protected piperazine reacts with a chloro-substituted quinoline derivative, generally 7-chloroquinoline or 4,7-dichloroquinoline. The BOC group serves as a protecting group on the piperazine nitrogen to prevent unwanted side reactions and facilitate selective substitution.

Detailed Preparation Method

Step 1: Preparation of BOC-Protected Piperazine

- Piperazine is reacted with di-tert-butyl dicarbonate (BOC anhydride) under basic conditions to yield N-BOC-piperazine.

- This step protects one nitrogen of the piperazine ring, allowing selective reaction at the other nitrogen.

Step 2: Nucleophilic Substitution on 7-Chloroquinoline

- The BOC-protected piperazine is reacted with 7-chloroquinoline under reflux conditions in an appropriate solvent such as methanol or isopropanol.

- The reaction typically proceeds via nucleophilic aromatic substitution where the piperazine nitrogen displaces the chlorine at the 4-position of the quinoline ring.

- Reaction conditions often include heating (reflux) for several hours (e.g., 8 hours) to ensure complete conversion.

Step 3: Work-up and Purification

- After completion, the reaction mixture is cooled and filtered to remove any insoluble impurities.

- The product is purified by crystallization, often using water or a water-containing solvent system.

- The crystallization yields a polymorphic form of the product, with polymorph B being especially preferred for its purity and stability.

Reaction Conditions and Yields

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting materials | 7-Chloroquinoline, N-BOC-piperazine | High purity reagents recommended |

| Solvent | Methanol, isopropanol | Methanol preferred for green synthesis |

| Molar ratio | ~1:1 to 1:3 (quinoline:BOC-piperazine) | Less than three equivalents of piperazine preferred |

| Temperature | Reflux (~65-80°C) | 8 hours typical reflux time |

| Work-up | Filtration, crystallization with water | Avoids toxic solvents like ethoxyethanol |

| Yield | 65-85% | Depending on conditions and scale |

| Purity | >98% purity after crystallization | Polymorph B preferred |

Green Chemistry and Process Improvements

Recent patented processes emphasize environmentally friendly ("green") synthesis routes:

- Use of methanol as solvent instead of toxic ethoxyethanol or dichloromethane.

- Reduction of excess piperazine to less than three equivalents to minimize waste and simplify purification.

- Avoidance of highly diluted reaction conditions and laborious extraction steps.

- Direct crystallization from aqueous media to obtain high-purity polymorphic forms, reducing solvent use and improving scalability.

These improvements make the synthesis more cost-effective, scalable, and environmentally sustainable, suitable for industrial production.

Comparative Summary of Selected Literature Methods

Specific Considerations for BOC Protection

- The BOC protecting group on piperazine is stable under the nucleophilic substitution conditions used for quinoline substitution.

- Deprotection of the BOC group can be performed post-synthesis using mild acidic conditions (e.g., 20% HCl in dioxane) to yield the free piperazine derivative if required for further functionalization.

- This step is critical in multi-step syntheses where selective protection/deprotection strategies enable the preparation of complex derivatives.

Summary Table of Preparation Parameters for this compound

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| BOC Protection | Piperazine + di-tert-butyl dicarbonate, base | N-BOC-piperazine, purified |

| Substitution | 7-Chloroquinoline + N-BOC-piperazine, methanol, reflux 8 h | This compound formed |

| Work-up | Cooling, filtration, crystallization from water | High purity product, polymorph B |

| Optional Deprotection | 20% HCl in dioxane, room temperature | Free piperazine derivative |

Chemical Reactions Analysis

Types of Reactions

7-Chloro-4-(4-BOC-piperazino)quinoline can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the quinoline ring or the piperazine moiety.

Substitution: The chloro group on the quinoline ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and may require catalysts or specific solvents to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of quinoline derivatives with different functional groups .

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of 7-Chloro-4-(4-BOC-piperazino)quinoline exhibit notable anticancer activities. For instance, compounds derived from this scaffold have been shown to inhibit the vascular endothelial growth factor receptor (VEGFR-II) signaling pathway, which is crucial for cancer cell proliferation and survival. A study evaluated various derivatives against human breast cancer (MCF-7) and prostate cancer (PC3) cell lines, revealing that certain compounds demonstrated significant cytotoxicity with IC50 values comparable to established chemotherapeutics like doxorubicin .

Antimalarial Activity

The quinoline structure is prevalent in many antimalarial drugs, and this compound's derivatives are being investigated for similar properties. The chloro and piperazine moieties are essential for enhancing solubility and bioavailability, potentially leading to effective antimalarial agents . Research has highlighted that some derivatives can inhibit Plasmodium falciparum, the causative agent of malaria, indicating a promising avenue for drug development .

Synthesis and Chemical Reactivity

The synthesis of this compound involves several steps that can utilize “green” chemistry principles to enhance yield while minimizing environmental impact. The compound is often synthesized as an intermediate in creating more complex drug candidates, particularly those aimed at treating malaria and cancer .

Case Studies

- VEGFR-II Inhibition : A derivative of this compound was tested for its ability to inhibit VEGFR-II in vitro. The compound exhibited an IC50 value significantly lower than that of standard inhibitors, suggesting its potential as a targeted therapy in oncology .

- Antimalarial Screening : In a study evaluating various quinoline derivatives against Plasmodium falciparum, several compounds derived from the parent structure demonstrated promising antimalarial activity, establishing a foundation for further exploration in drug design .

- Synthesis Innovations : Recent advancements in the synthesis of this compound have focused on eco-friendly methods that enhance yield while reducing waste. These methods are critical for sustainable pharmaceutical manufacturing practices .

Mechanism of Action

The mechanism of action of 7-Chloro-4-(4-BOC-piperazino)quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Structural Features:

- 7-Chloro substituent : Critical for bioactivity, as removal or substitution of this group reduces potency in analogs .

- BOC-protected piperazine : Introduces steric bulk and lipophilicity, which may influence membrane permeability and metabolic stability .

- Quinoline core: Enables π-π stacking and hydrogen-bonding interactions with biological targets like kinases and receptors .

Comparison with Similar Compounds

7-Chloro-4-(piperazin-1-yl)quinoline (Unprotected Piperazine)

- Structure : Lacks the BOC group, exposing the secondary amine.

- Synthesis: Prepared via nucleophilic substitution between 4,7-dichloroquinoline and piperazine under basic conditions .

- Bioactivity: Exhibits broad-spectrum activity, including VEGFR-2 inhibition (IC₅₀: 0.8 µM) and antinociceptive effects .

- Solubility : 16.67 mg/mL in DMSO, lower than BOC-protected analogs due to increased polarity .

7-Chloro-4-(piperidin-1-yl)quinoline

- Structure : Replaces piperazine with piperidine, eliminating hydrogen-bonding capability.

- Bioactivity : Reduced potency in kinase assays compared to piperazine derivatives (e.g., 10-fold lower VEGFR-2 inhibition) .

- Lipophilicity : Higher logP value (3.2 vs. 2.5 for BOC-protected analog), enhancing blood-brain barrier penetration but reducing aqueous solubility .

Chloroquine and Hydroxychloroquine

- Structure: 4-Aminoquinolines with alkylamino side chains (e.g., 4-diethylamino-1-methylbutyl).

- Bioactivity: Antimalarial and immunomodulatory effects via lysosomal pH modulation; lacks kinase inhibition seen in BOC-piperazino analogs .

- Toxicity : Retinal toxicity and cardiotoxicity reported, whereas BOC-protected derivatives may offer improved safety profiles .

4-(Phenylselanyl)quinoline Derivatives

- Structure : Selenium-containing substituents at position 4.

- Bioactivity: Superior anti-inflammatory effects (ED₅₀: 12 mg/kg) compared to BOC-piperazino analogs, attributed to redox-modulating selenium .

- Drawback: Limited stability under oxidative conditions .

Structural and Pharmacokinetic Data Table

| Compound | Molecular Weight | logP | Solubility (DMSO) | Key Bioactivity |

|---|---|---|---|---|

| 7-Chloro-4-(4-BOC-piperazino)quinoline | 330.82 | 2.5 | 25 mg/mL | Kinase inhibition (IC₅₀: 1.2 µM) |

| 7-Chloro-4-(piperazin-1-yl)quinoline | 247.72 | 1.8 | 16.67 mg/mL | VEGFR-2 inhibition (IC₅₀: 0.8 µM) |

| 7-Chloro-4-(piperidin-1-yl)quinoline | 246.73 | 3.2 | 5 mg/mL | Moderate cytotoxicity (EC₅₀: 15 µM) |

| Chloroquine | 319.89 | 4.6 | 10 mg/mL | Antimalarial (IC₅₀: 20 nM) |

Biological Activity

7-Chloro-4-(4-BOC-piperazino)quinoline is a derivative of the quinoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is particularly notable for its potential as an anticancer agent, as well as its effects on various other biological targets. The following sections will explore the compound's biological activity, mechanisms of action, and relevant research findings.

Pharmacological Profile

The pharmacological activities of this compound and its derivatives include:

- Anticancer Activity : Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3) cells. For instance, one derivative demonstrated an IC50 value of 6.502 μM against MCF-7 cells, comparable to the standard drug doxorubicin .

- Antimicrobial Effects : Similar compounds have been reported to possess antimicrobial properties, suggesting a potential application in treating infections .

- Neuropharmacological Effects : The compound may inhibit serotonin reuptake, influencing mood regulation and presenting potential in treating mood disorders.

The biological activity of this compound is mediated through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in tumor growth and proliferation, such as VEGFR-II, with a reported IC50 of 1.38 μM for one derivative .

- Cell Signaling Modulation : It interacts with various cellular pathways, affecting gene expression and cellular metabolism. This modulation can lead to apoptosis in cancer cells.

- Binding Interactions : The compound binds to specific biomolecules, such as receptors and enzymes, leading to altered biochemical pathways that contribute to its therapeutic effects .

Research Findings

A comprehensive survey of literature reveals significant findings regarding the biological activity of this compound:

Table 1: Summary of Biological Activities

Case Studies

- Cytotoxic Evaluation : A study synthesized several derivatives of 7-Chloro-4-(piperazin-1-yl)quinoline and evaluated their cytotoxicity against MCF-7 and PC3 cells. The most potent derivative showed significant inhibition comparable to established chemotherapeutics .

- Mechanistic Insights : Research into the molecular interactions of this compound revealed that it effectively binds to the ATP-binding site of target receptors, disrupting their function and leading to decreased cell viability in cancer models .

Q & A

Q. How can the PICO framework structure research on 7-chloro-4-(piperazino)quinoline’s therapeutic potential?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.